molecular formula C24H25ClN4O3S B3202707 N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1021213-94-4

N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B3202707
CAS RN: 1021213-94-4
M. Wt: 485 g/mol
InChI Key: KOPSPUNZAGVEKJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is known to exhibit activity against certain types of cancer, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which may help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of the compound is its relatively complex synthesis, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods for the compound. Another direction is the investigation of the compound's potential for use in combination therapies with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent anti-cancer activity and other biochemical and physiological effects make it a useful tool for scientific research. However, further investigation is needed to fully understand its mechanism of action and potential applications in medicine.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide has been the subject of several scientific studies. In one study, the compound was shown to exhibit potent cytotoxic activity against human lung cancer cells. Another study found that the compound was effective in inhibiting the growth of prostate cancer cells.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-16-3-7-20(8-4-16)33(31,32)23-10-9-22(27-28-23)29-13-11-18(12-14-29)24(30)26-19-6-5-17(2)21(25)15-19/h3-10,15,18H,11-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPSPUNZAGVEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
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